3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 956200-16-1
VCID: VC6583988
InChI: InChI=1S/C22H24N2O2/c1-16(2)11-12-26-21-10-9-18(13-17(21)3)22-19(15-25)14-24(23-22)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3
SMILES: CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C
Molecular Formula: C22H24N2O2
Molecular Weight: 348.446

3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 956200-16-1

Cat. No.: VC6583988

Molecular Formula: C22H24N2O2

Molecular Weight: 348.446

* For research use only. Not for human or veterinary use.

3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde - 956200-16-1

Specification

CAS No. 956200-16-1
Molecular Formula C22H24N2O2
Molecular Weight 348.446
IUPAC Name 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C22H24N2O2/c1-16(2)11-12-26-21-10-9-18(13-17(21)3)22-19(15-25)14-24(23-22)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3
Standard InChI Key FVLLHGONGSVCAH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C

Introduction

Chemical Identity and Molecular Characterization

Basic Chemical Properties

3-[3-Methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C22H24N2O2\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{2} and a molecular weight of 348.446 g/mol . Its IUPAC name systematically describes the substitution pattern: a pyrazole ring substituted at position 1 with a phenyl group, at position 3 with a 3-methyl-4-(3-methylbutoxy)phenyl moiety, and at position 4 with a carbaldehyde functional group. The compound’s SMILES notation (CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C) and InChIKey (FVLLHGONGSVCAH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Fundamental molecular descriptors

PropertyValueSource
Molecular FormulaC22H24N2O2\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight348.446 g/mol
CAS Registry Number956200-16-1
SMILESCC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C
InChIKeyFVLLHGONGSVCAH-UHFFFAOYSA-N

Structural Elucidation and Crystallography

Single-crystal X-ray diffraction studies of analogous pyrazole derivatives, such as 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal monoclinic crystal systems (P21/cP2_1/c) with unit cell parameters a=8.2745A˚,b=7.9167A˚,c=23.0663A˚,β=93.225a = 8.2745 \, \text{Å}, b = 7.9167 \, \text{Å}, c = 23.0663 \, \text{Å}, \beta = 93.225^\circ . These studies underscore the planar geometry of the pyrazole core and the torsional flexibility imparted by the 3-methylbutoxy side chain, which adopts a gauche conformation to minimize steric hindrance . The carbaldehyde group at position 4 participates in weak intermolecular C–H···O hydrogen bonds, stabilizing the crystal lattice .

Synthetic Routes and Reactivity

Multi-Step Synthesis

The synthesis of 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically proceeds via a three-step sequence:

  • Condensation: 3-Methyl-4-(3-methylbutoxy)acetophenone reacts with phenylhydrazine to form the corresponding hydrazone.

  • Cyclization: Vilsmeier-Haack formylation introduces the carbaldehyde group at position 4 of the pyrazole ring.

  • Etherification: Alkylation of the phenolic oxygen with 1-bromo-3-methylbutane under basic conditions yields the final product.

Table 2: Key reaction conditions

StepReagents/ConditionsYield
CyclizationPOCl₃, DMF, 0°C → 80°C, 12 h68%
EtherificationK₂CO₃, DMF, 80°C, 24 h72%

Functional Group Reactivity

The carbaldehyde moiety at position 4 serves as a strategic handle for further derivatization:

  • Nucleophilic addition: Reacts with Grignard reagents to form secondary alcohols.

  • Condensation reactions: Forms Schiff bases with primary amines, enabling the construction of imine-linked coordination polymers.

  • Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, enhancing solubility for biological assays.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl and alkoxy substituents. It remains stable under inert atmospheres but undergoes slow oxidation in the presence of atmospheric oxygen, necessitating storage at −20°C in amber vials.

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (νC=O\nu_{\text{C=O}}) and 1602 cm⁻¹ (νC=N\nu_{\text{C=N}}) .

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.72–7.68 (m, 2H, Ar–H), 7.51–7.45 (m, 3H, Ar–H), 6.92 (d, J = 8.4 Hz, 1H, Ar–H), 6.78 (s, 1H, Ar–H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 2.58–2.52 (m, 1H, CH(CH₃)₂), 2.32 (s, 3H, Ar–CH₃), 1.78–1.70 (m, 2H, CH₂), 1.01 (d, J = 6.8 Hz, 6H, (CH₃)₂) .

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